(2R)-3-(3-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-L-3-Carbamoylphe typically involves the protection of the amino group of L-3-carbamoylphenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through several methods:
Reaction with Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): This method involves reacting the amine with Fmoc-Cl in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu): Fmoc-OSu can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Reaction with 9-Fluorenylmethyloxycarbonyl Azide: This method involves reacting Fmoc-Cl with sodium azide in sodium bicarbonate and aqueous dioxane.
Industrial Production Methods
Industrial production of Fmoc-L-3-Carbamoylphe follows similar synthetic routes but on a larger scale, often utilizing automated systems for efficiency and consistency. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is attached to a solid support, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-3-Carbamoylphe undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, forming the free amine.
Coupling Reactions: The protected amino group can participate in peptide bond formation with activated carboxyl groups.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-L-3-Carbamoylphe is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it invaluable in creating complex peptide sequences .
Biology and Medicine
In biological research, Fmoc-L-3-Carbamoylphe is used to study protein interactions and functions. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry
In the pharmaceutical industry, Fmoc-L-3-Carbamoylphe is used in the production of peptide drugs. Its use in SPPS allows for the efficient and scalable synthesis of these compounds .
Mechanism of Action
The primary mechanism of action of Fmoc-L-3-Carbamoylphe involves the protection of the amino group during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . The molecular target is the amino group of the amino acid, and the pathway involves the formation and removal of the Fmoc group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but lacks the carbamoyl group.
Fmoc-L-Tyrosine: Contains a hydroxyl group instead of a carbamoyl group.
Fmoc-L-Tryptophan: Contains an indole group instead of a carbamoyl group.
Uniqueness
Fmoc-L-3-Carbamoylphe is unique due to the presence of the carbamoyl group, which can influence the chemical properties and reactivity of the compound. This makes it particularly useful in specific peptide synthesis applications where the carbamoyl group is desired .
Properties
IUPAC Name |
3-(3-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-7-5-6-15(12-16)13-22(24(29)30)27-25(31)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTDQRFXBNPJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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